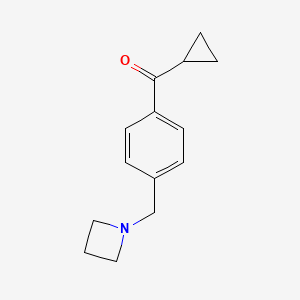

4-(Azetidinomethyl)phenyl cyclopropyl ketone

Description

Cyclopropyl phenyl ketone (CAS 3481-02-5), with the molecular formula C₁₀H₁₀O and molecular weight 146.19 g/mol, is a cyclopropane-containing aromatic ketone. Its structure features a cyclopropyl group directly attached to a phenyl ring via a ketone bridge. This compound is notable for its unique steric and electronic properties, which arise from the strained cyclopropane ring and the conjugated aromatic system. It serves as a critical intermediate in organic synthesis, particularly in hydrogen borrowing catalysis , rearrangements , and enantioselective transformations .

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14(13-6-7-13)12-4-2-11(3-5-12)10-15-8-1-9-15/h2-5,13H,1,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHOASKTNXRMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642830 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-10-3 | |

| Record name | [4-(1-Azetidinylmethyl)phenyl]cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Azetidinomethyl)phenyl cyclopropyl ketone typically involves multiple steps, including the formation of the azetidine ring and the cyclopropyl ketone moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidinomethyl)phenyl cyclopropyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The azetidine ring and phenyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(Azetidinomethyl)phenyl cyclopropyl ketone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidinomethyl)phenyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The azetidine ring and cyclopropyl ketone moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing and may provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Cyclopropyl Ketones

Substituents on the phenyl ring significantly alter reactivity and selectivity. Key derivatives include:

Key Findings :

Cycloalkyl Phenyl Ketones

Replacing the cyclopropyl group with other cycloalkyl rings alters reaction kinetics and stability:

*Relative to acetophenone (rate = 1) with NaBH₄ .

Key Findings :

- Reactivity : Smaller rings (cyclopropyl) exhibit slower reduction rates due to increased ring strain and electronic effects. Larger rings (e.g., cyclopentyl) reduce faster but are less stable .

- Thermal Behavior : The cyclopropyl group confers exceptional stability under decarboxylation conditions, unlike larger rings .

Functional Group Analogues

a) Phenylisopropyl Ketone

- Structure : Features an isopropyl group instead of cyclopropane.

- Reactvity : In Beckmann rearrangements, phenylisopropyl ketone oxime yields a 1:1 mixture of amides, while cyclopropyl phenyl ketone oxime produces a single amide (27a1) with >90% selectivity . This highlights the cyclopropane's superior migratory aptitude in rearrangements.

b) Dicyclopropyl Ketone

- Structure : Two cyclopropyl groups attached to the ketone.

- Stability: Not observed in decarboxylative rearrangements, unlike cyclopropyl phenyl ketone, which resists decomposition .

Biological Activity

4-(Azetidinomethyl)phenyl cyclopropyl ketone, also known by its chemical structure and CAS number (898757-10-3), is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopropyl group attached to a phenyl ketone, with an azetidine moiety that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation: It could interact with neurotransmitter receptors, influencing signaling pathways pertinent to neurological functions.

- Anticancer Activity: Preliminary studies suggest that it may exhibit anticancer properties by modulating tyrosine kinases, which are critical in cancer cell growth and survival.

Biological Activity Data

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of cancer cell lines (e.g., MCF-7) | Cell viability assays |

| Study 2 | Modulation of neurotransmitter receptors | Receptor binding assays |

| Study 3 | Enzyme inhibition (specific enzymes not disclosed) | Enzyme kinetics studies |

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on breast cancer cell lines, researchers found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the inhibition of specific tyrosine kinases involved in cell signaling pathways critical for tumor growth.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the compound's potential as a neuropharmacological agent. Binding assays demonstrated that it could effectively bind to serotonin receptors, suggesting possible applications in treating mood disorders.

Research Findings

Recent literature has highlighted various aspects of the compound's biological activity:

- Antitumor Effects: Research indicates that compounds with similar structures often exhibit significant antitumor activity by targeting cancer-specific pathways.

- Neurotransmitter Interaction: The structural features suggest potential interactions with neurotransmitter systems, which could be explored for neurological applications.

Q & A

Basic Question: What are the common synthetic routes for preparing 4-(Azetidinomethyl)phenyl cyclopropyl ketone?

Answer:

The synthesis of aryl cyclopropyl ketones like this compound often involves cyclopropanation strategies. A validated method includes the reaction of α-bromoacetophenone derivatives with ylides generated from dimethylformamide (DMF) at low temperatures (0°C), followed by chromatography for purification . Alternative routes employ nickel-catalyzed [3+2] cycloadditions with alkynes, where cyclopropyl ketones act as three-carbon units in the presence of organoaluminum reagents (e.g., AlMe₃) . Key steps include monitoring reaction progress via NMR or IR spectroscopy to confirm cyclopropane ring formation and ketone integrity.

Basic Question: How can the structure of this compound be confirmed post-synthesis?

Answer:

Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : Aromatic protons (δ 7.2–8.2 ppm) and cyclopropyl protons (δ 1.4–2.9 ppm) are diagnostic. Splitting patterns in the cyclopropyl region indicate ring strain and substituent effects .

- IR Spectroscopy : The carbonyl stretching vibration (~1680 cm⁻¹) confirms the ketone group. Post-reduction, disappearance of this peak and emergence of O-H (3400–3600 cm⁻¹) and C-O (950–1010 cm⁻¹) bands indicate successful transformations (e.g., sodium borohydride reduction) .

Advanced Question: What factors influence the reaction kinetics of sodium borohydride reduction with cyclopropyl ketones?

Answer:

Kinetic studies reveal that cyclopropyl ring strain significantly impacts reactivity. At 0°C, cyclopropyl phenyl ketone exhibits a slower reduction rate (relative rate = 0.12) compared to larger cycloalkyl analogs due to angular strain impeding hydride attack . Elevated temperatures (25–35°C) accelerate the reaction but may induce side reactions, such as cyclopropane ring cleavage via electrophilic intermediates . Methodologically, second-order kinetic plots and activation parameter analysis (e.g., enthalpy ΔH‡ = 15.8 kcal/mol, entropy ΔS‡ = -28.8 cal/mol·K) are critical for modeling reactivity .

Advanced Question: How do catalytic systems like iridium or nickel affect the reactivity of cyclopropyl ketones in C–C bond formation?

Answer:

- Iridium Catalysis : Enables hydrogen borrowing for α-branched ketone synthesis. Ortho-disubstituted cyclopropyl ketones facilitate C–C bond formation via retro-Friedel-Crafts acylation or homoconjugate addition with nucleophiles (e.g., Grignard reagents) .

- Nickel Catalysis : Promotes [3+2] cycloadditions with alkynes via six-membered oxa-nickelacycle intermediates. Organoaluminum reagents (e.g., AlMe₃) assist in oxidative addition, enabling cyclopentene formation . Reaction monitoring via GC-MS or in-situ NMR is essential to track intermediate stability and selectivity .

Advanced Question: What computational methods are used to predict the stability and reactivity of cyclopropyl ketones?

Answer:

Molecular orbital (MO) theory and density functional theory (DFT) calculations are employed to:

- Quantify bond dissociation energies (BDEs) of cyclopropane C–C bonds under strain .

- Model transition states for hydride reduction or acid-mediated rearrangements (e.g., cyclopropyl → dihydrofuran conversion under strong acid) .

- Compare heats of formation between cyclopropyl ketones and rearranged products to predict thermodynamic favorability . Software like Gaussian or ORCA is typically used, with basis sets (e.g., B3LYP/6-31G*) optimized for strained systems.

Advanced Question: How does the ring strain in cyclopropyl groups affect their reactivity in hydride reduction reactions?

Answer:

The 60° bond angles in cyclopropane create substantial angular strain, destabilizing the transition state for hydride attack. Kinetic data show cyclopropyl phenyl ketone reacts 8× slower than acetophenone at 0°C due to strain redistribution from the ring to the carbonyl carbon . However, ring strain also increases susceptibility to electrophilic cleavage (e.g., AlMe₃-induced ring-opening), necessitating careful control of reaction conditions to avoid side pathways .

Advanced Question: How can photoredox catalysis be applied to cyclopropyl ketones for novel cycloadditions?

Answer:

Visible light photocatalysis (e.g., Ru(bpy)₃²⁺/La(OTf)₃/TMEDA) generates radical anions from cyclopropyl ketones, enabling formal [3+2] cycloadditions with alkenes. The radical anion initiates ring-opening, followed by recombination to form cyclopentanes. Key parameters include:

- Optimizing light intensity (450 nm LEDs) and redox potentials (E₁/2 ≈ -1.8 V vs SCE).

- Screening Lewis acids to stabilize intermediates and enhance regioselectivity .

Advanced Question: When encountering contradictory data on reaction pathways (e.g., rearrangement vs. stability), what methodologies help resolve these discrepancies?

Answer:

Contradictory outcomes (e.g., cyclopropyl ketone stability vs. acid-induced rearrangement to dihydrofurans ) require:

- Condition Screening : Varying acid strength (e.g., HCl vs. H₂SO₄) and temperature to map reactivity thresholds.

- Intermediate Trapping : Using quenching agents (e.g., D₂O) or low-temperature NMR to isolate transient species.

- Computational Validation : Comparing activation barriers for competing pathways via DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.